molecular formula C8H11Cl2N B1591895 4-Chloro-2,6-dimethylaniline hydrochloride CAS No. 5769-32-4

4-Chloro-2,6-dimethylaniline hydrochloride

Cat. No.: B1591895
CAS No.: 5769-32-4
M. Wt: 192.08 g/mol
InChI Key: MHTIYKGRFKCWAU-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H10ClN.HCl. It is a derivative of aniline, where a chlorine atom is substituted at the 4-position and two methyl groups are attached at the 2- and 6-positions of the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-dimethylaniline hydrochloride is the respiratory system . This compound is considered hazardous and may cause respiratory irritation .

Mode of Action

The exact mode of action of This compound It is known to cause skin and eye irritation, and if swallowed or inhaled, it can be harmful . This suggests that the compound interacts with its targets, causing changes that lead to these adverse effects.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound It is known that the compound is harmful if swallowed, suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The molecular and cellular effects of This compound ’s action include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled . These effects suggest that the compound may disrupt normal cellular functions in these tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also noted that the compound is likely to be mobile in the environment due to its water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dimethylaniline hydrochloride can be synthesized through several synthetic routes. One common method involves the chlorination of 2,6-dimethylaniline using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-dimethylaniline hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, including carboxylic acids and quinones.

  • Reduction: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted anilines.

Scientific Research Applications

4-Chloro-2,6-dimethylaniline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Additionally, it is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-2,6-dimethylaniline hydrochloride is structurally similar to other aniline derivatives, such as 2,6-dimethylaniline and 4-chloroaniline. its unique combination of chlorine and methyl substituents imparts distinct chemical and physical properties, making it suitable for specific applications. Other similar compounds include 2,6-dimethylaniline hydrochloride, 4-chloroaniline hydrochloride, and 2,4-dichloroaniline hydrochloride.

Properties

IUPAC Name

4-chloro-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIYKGRFKCWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593465
Record name 4-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-32-4
Record name 4-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5769-32-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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